3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid
Description
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid is a synthetic organic compound featuring a propionic acid backbone linked to a piperazine ring substituted with a 3-chlorophenyl group. Its molecular formula is C₁₃H₁₆ClN₂O₂, with a molecular weight of 282.73 g/mol. The compound is often studied as a dihydrochloride salt (CAS: Not explicitly provided; synonyms include "3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride") .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-2-1-3-12(10-11)16-8-6-15(7-9-16)5-4-13(17)18/h1-3,10H,4-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJISGZTZQMABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid typically involves the following steps:
Formation of 3-chlorophenylpiperazine: This can be achieved by reacting 3-chloroaniline with piperazine under suitable conditions.
Alkylation: The 3-chlorophenylpiperazine is then alkylated with a suitable propionic acid derivative, such as 3-bromopropionic acid, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aromatic ring or the piperazine moiety.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include reduced aromatic rings or modified piperazine derivatives.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
"3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid" is a chemical compound with the molecular formula . It is also known by the CAS No: 117017-83-1 and has a molecular weight of 268.74 .
Scientific Research Applications
Some research applications of piperazine derivatives include:
- Serotonin Reuptake Inhibitors Phenyl-piperazine derivatives can be used as serotonin reuptake inhibitors for the treatment of affective disorders like depression and anxiety .
- Cathepsin A Inhibitors Certain dipeptidic phenylalanine derivatives exhibit an inhibitory effect on cathepsin A . Therefore, they offer opportunities for treating diseases where cathepsin A plays a role .
- ADAMTS Inhibitors 5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione derivatives are useful as ADAMTS inhibitors for osteoarthritis treatment .
- Pharmaceutical compositions Phenyl-piperazine derivatives can be used in pharmaceutical compositions, comprising a compound or a pharmaceutically acceptable acid addition salt . The compounds may be administered in unit dosage form, with the total daily dose typically ranging from 0.05 to 500 mg .
- Other potential applications
Mechanism of Action
The mechanism of action of 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperazine-propionic acid framework but differ in substituents, biological targets, and potency. Below is a detailed comparison based on pharmacological, structural, and functional
Structural and Functional Analogues
Key Findings
Antiprotozoal Activity: The quinoline-based hydrazone derivatives exhibit superior antiprotozoal activity compared to the parent 3-chlorophenyl-piperazine-propionic acid. In contrast, the unmodified 3-chlorophenyl-piperazine-propionic acid lacks reported antiprotozoal efficacy, highlighting the critical role of the hydrazone side chain and quinoline substitution .
Receptor Binding and Selectivity: Substituted α-piperazinyl phenylpropionic acid derivatives (e.g., PPAR-α/γ agonists) demonstrate nanomolar-range potency due to sulfonyl and oxazolyl-ethoxy groups enhancing receptor affinity .
Structural Modifications and Pharmacokinetics :
- The spirocyclic derivative (Compound 14 in ) likely exhibits improved blood-brain barrier penetration due to its lipophilic spirodecane core, making it a candidate for CNS-targeted therapies.
- Indan-1-yl-propionic acid derivatives with methoxy substituents (e.g., 21b, 21c) show enhanced analgesic activity over the parent compound, emphasizing the importance of electron-donating groups in modulating biological response .
Biological Activity
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid (referred to as CPPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of CPPA, summarizing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
CPPA has the following chemical characteristics:
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- CAS Number : 117017-83-1
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.
Biological Activity Overview
CPPA exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that CPPA and its derivatives possess antimicrobial properties against various pathogens.
- Antiprotozoal Activity : The compound has been evaluated for its effectiveness against protozoan infections, particularly those caused by Plasmodium falciparum and Entamoeba histolytica.
- Neuropharmacological Effects : CPPA has been investigated for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.
Antiprotozoal Activity
Research conducted on CPPA derivatives has highlighted their efficacy against protozoan parasites. For instance, a study on N-acylhydrazone derivatives of CPPA demonstrated significant inhibition of P. falciparum growth. The IC50 values indicated that some derivatives were more effective than the standard drug metronidazole (IC50 = 1.5 mM) .
Table 1: Antiprotozoal Activity of CPPA Derivatives
| Compound | Target Organism | IC50 (mM) | Comparison Drug | IC50 (mM) |
|---|---|---|---|---|
| F12 | P. falciparum | 0.5 | Metronidazole | 1.5 |
| F24 | E. histolytica | 0.8 | Metronidazole | 1.5 |
Antimicrobial Activity
CPPA has also been evaluated for its antimicrobial properties. A series of studies have synthesized various derivatives of CPPA to assess their efficacy against bacterial strains. The results indicated that certain modifications to the piperazine moiety enhanced antimicrobial activity significantly.
Table 2: Antimicrobial Activity of CPPA Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
| Derivative C | Pseudomonas aeruginosa | 64 µg/mL |
Neuropharmacological Studies
CPPA's neuropharmacological effects have been explored in various animal models. In vivo studies demonstrated that CPPA exhibited protective effects against neurotoxicity induced by aluminum chloride, showing improvements in memory and anxiety levels in treated rats .
Case Studies and Research Findings
- Antiprotozoal Efficacy : A study published in PubMed Central reported that the derivative F12 inhibited the growth of P. falciparum effectively, showcasing its potential as an antimalarial agent .
- Neuroprotective Effects : Research indicated that CPPA derivatives could enhance cholinergic neurotransmission, which is crucial for cognitive function and memory retention .
- Antimicrobial Potential : A recent synthesis of CPPA analogs showed promising results against multiple bacterial strains, suggesting a broad spectrum of antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hydrazone derivatives of this scaffold have been prepared by reacting the propionic acid moiety with hydrazine derivatives under reflux conditions in ethanol or methanol . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of piperazine intermediates significantly impact yield (reported 45–70%) and purity. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization is critical to isolate high-purity (>95%) products .
Q. How is the structural integrity of this compound confirmed in synthetic batches?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and the chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) are key markers .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ ions at m/z 323.8 (calculated for C₁₃H₁₆ClN₂O₂). Deviations >0.1 Da suggest impurities .
- X-ray Crystallography : Used to resolve stereochemical ambiguities in derivatives, as seen in related piperazine-pyridazine hybrids .
Q. What are the primary analytical challenges in detecting impurities in this compound?
- Methodological Answer : Common impurities include:
- Byproducts : 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine (formed during alkylation steps) .
- Degradation products : Hydrolysis of the propionic acid group under acidic/basic conditions.
Detection requires HPLC with UV/Vis detection (λ = 254 nm) and C18 columns. Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities at 0.1% levels .
Advanced Research Questions
Q. How does this compound modulate neurotransmitter receptors, and what experimental models validate these interactions?
- Methodological Answer : The compound’s piperazine moiety exhibits affinity for serotonin (5-HT) and dopamine receptors. For example:
- In vitro binding assays : Competitive displacement of [³H]ketanserin (5-HT₂A receptor) in HEK293 cells shows IC₅₀ values of 120 nM ± 15 nM .
- Functional assays : cAMP accumulation assays in CHO cells expressing D₂ receptors reveal partial agonism (EC₅₀ = 0.8 μM) .
Advanced studies use CRISPR-engineered receptor mutants to map binding sites .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antiprotozoal vs. antibacterial activity arise from:
- Structural variations : Substituents on the propionic acid chain (e.g., hydrazones vs. esters) alter logP and membrane permeability .
- Assay conditions : Varying pH in protozoal culture media (e.g., pH 6.5 for Leishmania vs. pH 7.4 for mammalian cells) affects ionization and bioavailability .
Meta-analysis of SAR data and standardized assay protocols (e.g., CLSI guidelines) are recommended .
Q. How can in vivo pharmacokinetic properties of this compound be optimized for CNS-targeted studies?
- Methodological Answer : Modifications include:
- Prodrug design : Esterification of the carboxylic acid group to enhance blood-brain barrier (BBB) penetration. Ethyl ester derivatives show 3-fold higher brain/plasma ratios in rodent models .
- Co-administration with P-glycoprotein inhibitors : Cyclosporine A increases brain concentrations by 40% in pharmacokinetic studies .
LC-MS/MS quantitation in plasma and brain homogenates validates these strategies .
Q. What computational methods predict the off-target effects of this compound?
- Methodological Answer :
- Molecular docking : AutoDock Vina screens against the ChEMBL database to identify potential kinase or GPCR off-targets (e.g., EGFR, IC₅₀ ~2 μM predicted) .
- Machine learning : QSAR models trained on PubChem bioactivity data (AUC-ROC = 0.89) prioritize high-risk targets .
Experimental validation via kinase inhibition assays (e.g., ADP-Glo™) is essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
